molecular formula C6H7NO3 B1444964 2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid CAS No. 1249030-90-7

2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid

Cat. No. B1444964
M. Wt: 141.12 g/mol
InChI Key: HSXLJRBCTYRAMJ-UHFFFAOYSA-N
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Description

2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid, also known as propargylglycine or PPG, is a compound that has gained interest in the scientific community due to its potential applications in various fields. It has a molecular weight of 141.13 . The IUPAC name for this compound is 3-oxo-N-(2-propynyl)-beta-alanine .


Molecular Structure Analysis

The InChI code for 2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid is 1S/C6H7NO3/c1-2-3-7-5(8)4-6(9)10/h1H,3-4H2,(H,7,8)(H,9,10) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid is a powder at room temperature . More detailed physical and chemical properties could not be found from the web search results.

Scientific Research Applications

Reactive Extraction and Supercritical Fluids

Reactive extraction using organic compounds and supercritical fluids presents an innovative approach to separate carboxylic acids from aqueous solutions. Supercritical CO2, notable for its environmentally friendly and non-toxic properties, is highlighted as an efficient solvent in the reactive extraction of carboxylic acids, offering a competitive advantage over traditional separation methods. This application showcases the potential of using "2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid" in enhancing separation processes due to its chemical properties (Djas & Henczka, 2018).

Corrosion Effects of Organic Acids

The corrosive effects of low molecular weight carboxylic acids, including acetic acid, on copper have been extensively reviewed. These acids, found in various environmental sources, contribute significantly to the corrosion of metallic materials. Understanding the interactions between "2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid" and metals could lead to improved corrosion prevention strategies (Bastidas & La Iglesia, 2007).

Biotechnological Routes from Lactic Acid

The conversion of lactic acid into valuable chemicals through chemical and biotechnological routes is another area of application. This process illustrates the potential of utilizing "2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid" as a precursor or intermediate in the production of biodegradable polymers and other chemicals, highlighting its role in green chemistry (Gao, Ma, & Xu, 2011).

Microbial Production of Volatile Fatty Acids

The microbial production of volatile fatty acids, including acetic acid, from renewable resources is a sustainable alternative to petroleum-based sources. This research emphasizes the importance of "2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid" in microbial routes for producing commercially important chemicals, underscoring its potential in sustainable industrial applications (Bhatia & Yang, 2017).

Photodissociation Dynamics

The study of the photodissociation dynamics of carboxylic acids, including the formation of OH radicals, provides insight into the chemical reactions and mechanisms underlying environmental processes. This research could inform the development of new materials and technologies leveraging "2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid" for environmental and industrial applications (Naik et al., 2003).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-oxo-3-(prop-2-ynylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-3-7-5(8)4-6(9)10/h1H,3-4H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXLJRBCTYRAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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